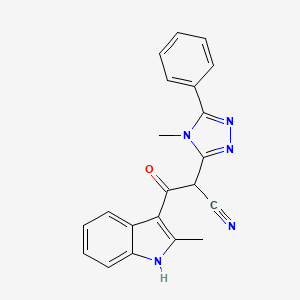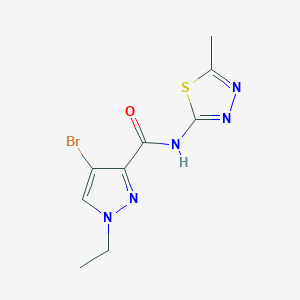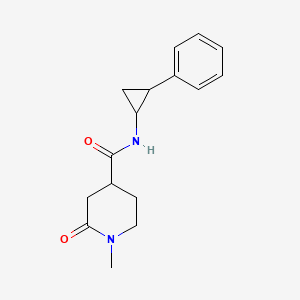
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one, also known as APY-1, is a chemical compound that has been widely studied for its potential applications in scientific research. APY-1 is a derivative of pyridinone and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one involves the inhibition of various enzymes. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one inhibits CDK2 by binding to the ATP-binding site of the enzyme. It inhibits GSK-3β by binding to the substrate-binding site of the enzyme. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one also inhibits JAK2 by binding to the catalytic site of the enzyme.
Biochemical and Physiological Effects:
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has also been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent activity against various enzymes and viruses. However, there are also some limitations to the use of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one. One potential direction is the development of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one derivatives with improved potency and selectivity. Another potential direction is the investigation of the potential use of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one and its potential applications in scientific research.
In conclusion, 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects and has been studied for its potential use in the treatment of cancer and viral infections. Further studies are needed to fully understand the mechanism of action of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one and its potential applications in scientific research.
合成方法
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one can be synthesized through a multistep process. The first step involves the reaction of 2-pyridone with 1-bromohexane in the presence of potassium carbonate to form 6-bromohexyl-2-pyridone. The second step involves the reaction of 6-bromohexyl-2-pyridone with 2-pyridinecarboxaldehyde in the presence of sodium hydride to form 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one.
科学研究应用
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has been studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has also been found to inhibit the activity of several enzymes, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and Janus kinase 2 (JAK2).
属性
IUPAC Name |
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16-13(17(22)20-11-5-1-2-6-12-20)8-9-15(19-16)14-7-3-4-10-18-14/h3-4,7-10H,1-2,5-6,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYRYKWUSNCMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(NC2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532080.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7532087.png)

![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)


![N-tert-butyl-2-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methylamino]acetamide;hydrochloride](/img/structure/B7532126.png)
![3-[[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]benzonitrile;hydrochloride](/img/structure/B7532135.png)
![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)
![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1-phenylethylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532173.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532176.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)
